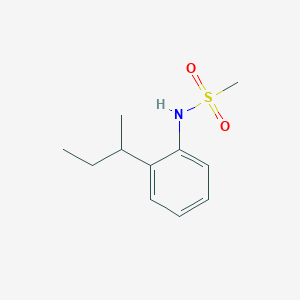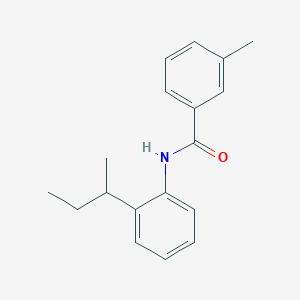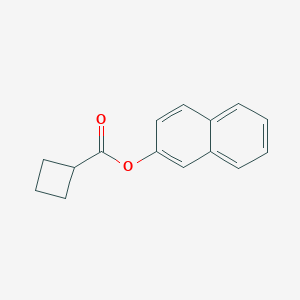
Cyclobutanecarboxylic acid, 2-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 2-naphthyl ester (CBN) is an organic compound with the chemical formula C16H14O2. It is also known as 2-naphthyl cyclobutane carboxylate. CBN is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of CBN is not fully understood. It is believed to act on the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. CBN may also interact with other receptors in the body, such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
CBN has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. CBN has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CBN has been found to have antibacterial and antifungal properties, which may be useful in the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBN in lab experiments is its potential therapeutic properties. CBN has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which may be useful in the development of new treatments for various diseases. Additionally, CBN has been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics.
One limitation of using CBN in lab experiments is its low solubility in water. This can make it difficult to administer to animals in studies. Additionally, CBN is not well-studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on CBN. One area of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. CBN has been found to have neuroprotective effects, which may be useful in the development of new therapies for these diseases.
Another area of research is the development of new antibiotics. CBN has been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics to combat drug-resistant infections.
Finally, more research is needed to understand the safety and efficacy of CBN in humans. Clinical trials are needed to determine the optimal dosage and administration route for CBN in humans, as well as its potential side effects.
Métodos De Síntesis
CBN can be synthesized by the reaction of 2-naphthol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields CBN and hydrochloric acid as a byproduct. The purity of the product can be increased by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
CBN has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. CBN has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, CBN has been found to have antibacterial and antifungal properties.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
naphthalen-2-yl cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O2/c16-15(12-6-3-7-12)17-14-9-8-11-4-1-2-5-13(11)10-14/h1-2,4-5,8-10,12H,3,6-7H2 |
Clave InChI |
YGMZONJFWFDRPP-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CC(C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

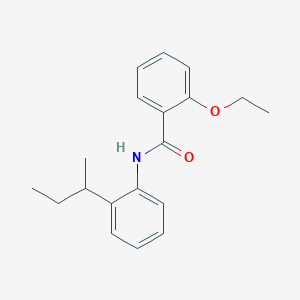
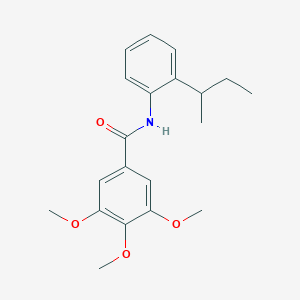
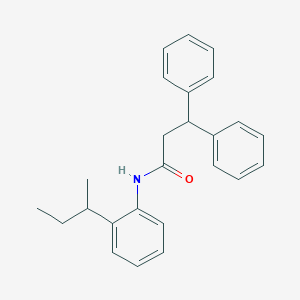
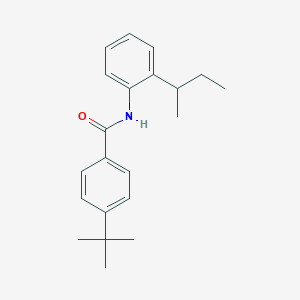
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)

